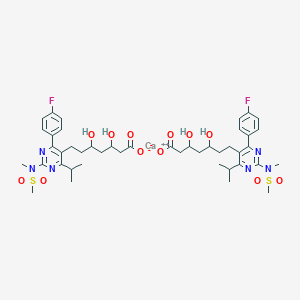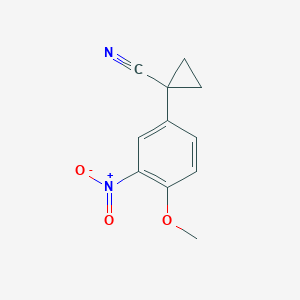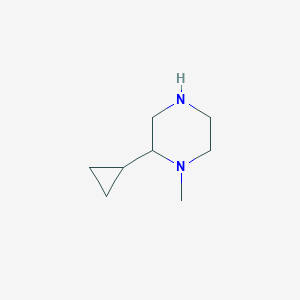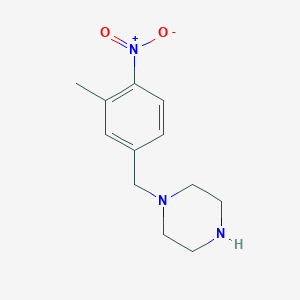
Rosuvastatin Calcium Imp. L (EP) as Calcium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity reference material in the synthesis of certain drugs, particularly those related to cardiovascular treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) involves multiple steps, starting with the preparation of the pyrimidine core. This is followed by the introduction of the fluorophenyl group and the N-methylmethanesulfonamido group. The final steps involve the addition of the heptanoate chain and the formation of the calcium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the heptanoate chain.
Reduction: The compound can be reduced to alter the pyrimidine core or the fluorophenyl group.
Substitution: Common in the modification of the N-methylmethanesulfonamido group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is widely used in scientific research, particularly in:
Chemistry: As a reference material for analytical methods and quality control.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: As an impurity standard in the development of cardiovascular drugs.
Industry: In the production of pharmaceuticals and as a calibration standard for analytical instruments.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific enzymes and receptors in the body. The fluorophenyl and pyrimidine groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. The N-methylmethanesulfonamido group enhances the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosuvastatin Calcium: A well-known cardiovascular drug with a similar pyrimidine core.
Atorvastatin Calcium: Another statin with comparable structural features but different substituents.
Uniqueness
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity reference material sets it apart from other compounds in its class .
Eigenschaften
Molekularformel |
C44H58CaF2N6O12S2 |
|---|---|
Molekulargewicht |
1005.2 g/mol |
IUPAC-Name |
calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |
InChI-Schlüssel |
OUMNOTHSODZWNZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)



![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)


![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)





